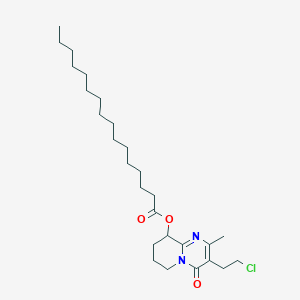
Paliperidone Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paliperidone Impurity 7: is identified as paliperidone N-oxide, a degradation product of paliperidone. Paliperidone itself is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorders. The presence of impurities like this compound is critical to monitor as they can affect the efficacy and safety of the pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base . The formation of Paliperidone Impurity 7 can occur during this process, especially under oxidative conditions.
Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of paliperidone while minimizing the formation of impurities. This involves controlling reaction conditions such as temperature, solvent choice, and the use of specific catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: Paliperidone Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of paliperidone can lead to the formation of paliperidone N-oxide .
Wissenschaftliche Forschungsanwendungen
Chemistry: Paliperidone Impurity 7 is studied to understand the stability and degradation pathways of paliperidone. This helps in developing more stable formulations and improving the shelf life of the drug .
Biology and Medicine: Research on paliperidone and its impurities, including this compound, is crucial for ensuring the safety and efficacy of the drug. Studies focus on the pharmacokinetics, pharmacodynamics, and potential toxicological effects of these impurities .
Industry: In the pharmaceutical industry, controlling the levels of impurities like this compound is essential for regulatory compliance and ensuring product quality. Analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used for this purpose .
Wirkmechanismus
The mechanism of action of paliperidone involves antagonism of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. Paliperidone Impurity 7, being a degradation product, does not have a direct therapeutic effect but its presence can influence the overall pharmacological profile of the drug .
Vergleich Mit ähnlichen Verbindungen
Risperidone: Paliperidone is the primary active metabolite of risperidone.
Other Impurities: Other impurities of paliperidone include Impurity F, which is another degradation product formed under oxidative conditions.
Uniqueness: Paliperidone Impurity 7 is unique due to its specific formation pathway and its impact on the stability and efficacy of paliperidone. Understanding and controlling this impurity is crucial for the development of safe and effective pharmaceutical formulations .
Eigenschaften
Molekularformel |
C27H45ClN2O3 |
|---|---|
Molekulargewicht |
481.1 g/mol |
IUPAC-Name |
[3-(2-chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
InChI |
InChI=1S/C27H45ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(31)33-24-17-16-21-30-26(24)29-22(2)23(19-20-28)27(30)32/h24H,3-21H2,1-2H3 |
InChI-Schlüssel |
YEJHFWQKCVXYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


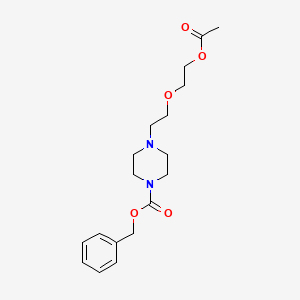
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
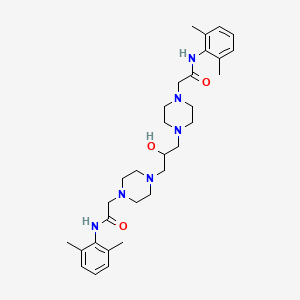
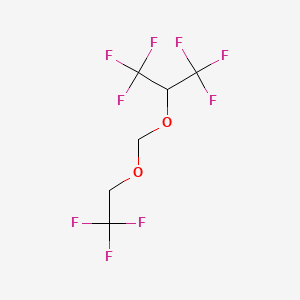
![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
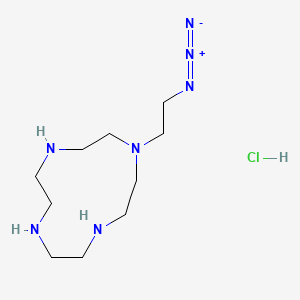
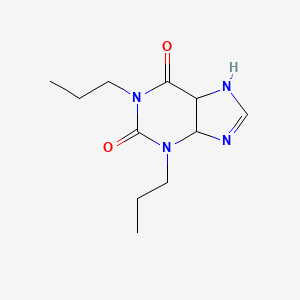

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
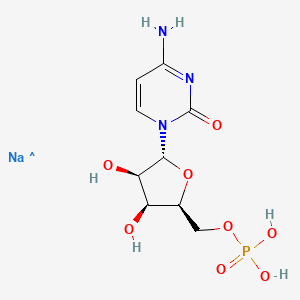
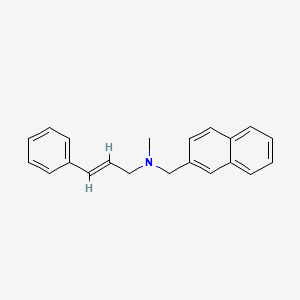
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

